molecular formula C7H7Cl2FN2O B6248504 2-chloro-N-(5-fluoropyridin-2-yl)acetamide hydrochloride CAS No. 500571-35-7

2-chloro-N-(5-fluoropyridin-2-yl)acetamide hydrochloride

Cat. No.: B6248504
CAS No.: 500571-35-7
M. Wt: 225
InChI Key:
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Description

2-chloro-N-(5-fluoropyridin-2-yl)acetamide hydrochloride is a chemical compound that belongs to the class of fluorinated pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-fluoropyridin-2-yl)acetamide hydrochloride typically involves the reaction of 2-chloroacetamide with 5-fluoropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-fluoropyridin-2-yl)acetamide hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: This reaction involves the replacement of the chlorine atom with other nucleophiles.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Substitution reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include potassium carbonate (K₂CO₃) and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the compound, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

2-chloro-N-(5-fluoropyridin-2-yl)acetamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-fluoropyridin-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(5-fluoropyridin-2-yl)acetamide hydrochloride is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Properties

CAS No.

500571-35-7

Molecular Formula

C7H7Cl2FN2O

Molecular Weight

225

Purity

95

Origin of Product

United States

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